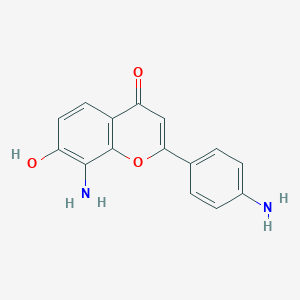

4/',8-Diamino-7-hydroxyflavone

Descripción

Structure

3D Structure

Propiedades

Número CAS |

199460-15-6 |

|---|---|

Fórmula molecular |

C15H12N2O3 |

Peso molecular |

268.27 g/mol |

Nombre IUPAC |

8-amino-2-(4-aminophenyl)-7-hydroxychromen-4-one |

InChI |

InChI=1S/C15H12N2O3/c16-9-3-1-8(2-4-9)13-7-12(19)10-5-6-11(18)14(17)15(10)20-13/h1-7,18H,16-17H2 |

Clave InChI |

HNEBZFFMSDQDBA-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C(=C(C=C3)O)N)N |

SMILES canónico |

C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C(=C(C=C3)O)N)N |

Sinónimos |

4H-1-Benzopyran-4-one,8-amino-2-(4-aminophenyl)-7-hydroxy-(9CI) |

Origen del producto |

United States |

Biological Activity and Mechanistic Investigations of 4 ,8 Diamino 7 Hydroxyflavone and Analogues

Antiproliferative and Antitumor Effects

The antiproliferative activities of various aminoflavone derivatives have been evaluated against human cancer cell lines, with a particular focus on the MCF-7 breast cancer cell line. Notably, 5,4'-diaminoflavone and some of its derivatives have demonstrated significant antiproliferative effects against MCF-7 cells. mdpi.com The activity of these compounds was observed to be independent of the presence of estradiol. mdpi.com

In the search for new anticancer agents, novel amino-substituted flavone (B191248) derivatives have been synthesized and tested for their antitumor activities. researchgate.net Among these, 5,4'-diaminoflavone and its related compounds showed remarkable antiproliferative activity against the estrogen receptor (ER)-positive and estrogen-responsive human breast cancer cell line MCF-7. researchgate.net This activity was consistent whether or not estrogen was present. researchgate.net

Further studies have explored the structure-activity relationships of aminoflavones. For instance, modifications at the C-4′ position of the B-ring of 5-aminoflavone with electron-withdrawing groups like cyano (-CN) or carboxy (-COOH) led to a decrease in activity. mdpi.com Similarly, a reduction in activity was observed upon acetylation of the 4′-amino group or its relocation to the 3′-position. mdpi.com On the other hand, mono- and dialkylation of the 4′-amino group were found to enhance antitumor activity. mdpi.com

Other diaminoflavone derivatives have also been investigated. For example, 5-amino-2-(4-amino-3-fluorophenyl)-6,8-difluoro-7-methylchromen-4-one has shown growth inhibitory effects on ERα-negative human breast cancer cell lines such as MDA-MB-468 and Cal51. mdpi.com Additionally, synergistic activity has been observed when combining fluorinated diaminoflavones with other anticancer agents like paclitaxel (B517696) and topoisomerase I inhibitors. mdpi.com

A series of 3-aminoflavones displayed in vitro antiproliferative activity against murine L1210 leukemia cells, with the most potent being those with substituents at the 3' and/or 4'-positions. mdpi.com For example, 3,3′-diamino-4′-methoxyflavone showed double the activity compared to compounds with only a 4′-methoxy group. mdpi.com

The following table summarizes the antiproliferative activity of selected aminoflavone derivatives against the MCF-7 cell line:

| Compound | IC50 (µM) vs. MCF-7 Cells | Reference |

| 5,4'-diaminoflavone (in the absence of estradiol) | 0.0098 | mdpi.com |

| 5,4'-diaminoflavone (in the presence of estradiol) | 0.0072 | mdpi.com |

| 7,8-dihydroxyflavone (B1666355) | High concentration (50 µM) required | nih.gov |

| 3,3′-diamino-4′-methoxyflavone | 10 | mdpi.com |

| 3-amino-4′-methoxyflavone | 22 | mdpi.com |

Aminoflavones can exert their antiproliferative effects by modulating various cellular pathways. Some derivatives have been found to induce apoptosis and cause DNA damage in cancer cells. ssaa.ru For instance, one study showed that a resveratrol-derived phytoalexin derivative induced apoptosis and DNA damage in MCF-7 cells, leading to cell cycle arrest at the G0/G1 phase. ssaa.ru

Furthermore, certain aminoflavones are believed to exert their antiproliferative activity through mechanisms independent of the estrogen receptor, even in estrogen-dependent cell lines. nih.gov For example, at high concentrations, 7,8-dihydroxyflavone's antiproliferative activity is suggested to occur via estrogen receptor-independent pathways. nih.gov

Some aminoflavone derivatives have been shown to induce cell-cycle arrest at the G2/M phase in HepG2 cells. mdpi.com Nobiletin, a polymethoxylated flavone, has been shown to inhibit cell viability in renal carcinoma cells by affecting the SRC/AKT/STAT3/YY1AP1 pathway. frontiersin.org It was found to decrease the phosphorylation of SRC and AKT, leading to the inhibition of cell proliferation. frontiersin.org

Aminoflavones have been identified as potential inhibitors of protein tyrosine kinases. mdpi.comuclan.ac.uk Flavone itself and certain amino-substituted flavones have demonstrated inhibitory activity against protein tyrosine kinase in vitro. mdpi.com

A series of 4'-aminoflavones were synthesized and found to inhibit the activity of protein tyrosine kinase. mdpi.com The most potent among them was 4'-amino-6-hydroxyflavone, which exhibited an IC50 of 1.2 µM. mdpi.com Another compound, 3′-Amino-4′-methoxyflavone, showed the most potent inhibition of the EGF receptor tyrosine kinase's activity derived from A431 cells, with a 42% inhibition at a concentration of 50 µM. mdpi.com

Tropomyosin receptor kinases (Trks), a family of tyrosine kinases, are implicated in various cancers. nih.gov Some inhibitors developed for Trks have shown efficacy in blocking the kinase domain activity. nih.gov While not specifically focused on 4',8-Diamino-7-hydroxyflavone, this highlights the potential of flavone derivatives as tyrosine kinase inhibitors.

Aminoflavones have also been investigated for their antimitotic properties. mdpi.comuclan.ac.uk Certain synthetic cytotoxic and antimitotic flavones have been the basis for the synthesis of new analogues. researchgate.net For example, eighteen new analogues of 5,3'-dihydroxy-3,6,7,8,4'-pentamethoxyflavone, a known cytotoxic and antimitotic flavone, were synthesized to explore structure-activity relationships. researchgate.net The 3'-amino substituted analogue displayed activity comparable to the parent compound. researchgate.net

Potential as Tyrosine Kinase Inhibitors

Antioxidant Mechanisms

Flavonoids, including aminoflavones, are known for their antioxidant properties, which are often attributed to their ability to scavenge reactive oxygen species (ROS). nih.govfrontiersin.org The hydroxyl groups on the flavonoid structure play a significant role in this activity. nih.gov It has been suggested that amino groups can behave similarly to hydroxyl groups as hydrogen bond donors and acceptors, potentially enhancing biological activities. nih.gov

A study on 3′,4′-diaminoflavone and its analogues demonstrated their ROS-scavenging capabilities in zebrafish embryos. nih.gov The diaminoflavones showed a concentration-dependent decrease in ROS levels, indicating their antioxidant activity. nih.gov Specifically, 3′,4′-diaminoflavone exhibited a significant ROS-scavenging rate. nih.gov

In another study, 7,8-dihydroxyflavone was found to have stronger free-radical scavenging capacity than 7-hydroxyflavone (B191518). nih.gov Both compounds were able to suppress the production of malondialdehyde (MDA) and the accumulation of ROS, while increasing the activity of superoxide (B77818) dismutase (SOD) in RAW264.7 cells under oxidative stress. nih.gov 7,8-dihydroxyflavone was particularly effective and was shown to upregulate the expression of heme oxygenase-1 (HO-1), an important antioxidant enzyme. nih.gov

The antioxidant activity of flavonoids is also influenced by the position of hydroxyl groups. researchgate.net For example, an ortho-dihydroxy group in the B-ring is considered an important feature for antioxidant effects. researchgate.net

The following table summarizes the ROS scavenging activity of selected flavone derivatives:

| Compound | Assay/Model | Finding | Reference |

| 3′,4′-diaminoflavone | Zebrafish embryos | Showed a ROS-scavenging rate of -102.3% at 10 ppm. | nih.gov |

| 5,7-dihydroxy-3′,4′-diaminoflavone | Zebrafish embryos | Displayed dose-dependent ROS-scavenging activity. | nih.gov |

| 5,7-dimethoxy-3′,4′-diaminoflavone | Zebrafish embryos | Displayed dose-dependent ROS-scavenging activity. | nih.gov |

| 7,8-dihydroxyflavone | RAW264.7 cells | Suppressed ROS accumulation and MDA production, increased SOD activity. | nih.gov |

| 7-hydroxyflavone | RAW264.7 cells | Suppressed ROS accumulation and MDA production, increased SOD activity. | nih.gov |

Indirect Antioxidant Pathways (e.g., Transcriptional Induction of Antioxidant Genes)

Beyond direct radical scavenging, many flavonoids exert their antioxidant effects indirectly by upregulating the expression of endogenous antioxidant enzymes. This is a crucial mechanism for cellular protection against oxidative stress. This pathway often involves the activation of transcription factors that control the expression of genes encoding for protective enzymes.

A key pathway in this process is the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling cascade. frontiersin.orgnih.gov Under normal conditions, Nrf2 is kept inactive in the cytoplasm. Upon activation by stimuli, including certain flavonoids, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), initiating the transcription of several protective genes. nih.gov

Studies on analogues provide evidence for this mechanism. For instance, 7-hydroxyflavone has been shown to protect renal cells from nicotine-induced cytotoxicity by activating the ERK/Nrf2/Heme oxygenase-1 (HO-1) pathway. nih.govmedchemexpress.com Similarly, 7,8-dihydroxyflavone protects against oxidative stress by activating Nrf2/HO-1 signaling. nih.gov Research has demonstrated a differential activation of antioxidant genes by hydroxyflavone isomers; 7-hydroxyflavone preferentially activates the HO-1 promoter, whereas 3-hydroxyflavone (B191502) tends to activate the manganese superoxide dismutase (MnSOD) promoter. nih.gov Given the structural similarities, it is plausible that 4',8-Diamino-7-hydroxyflavone could also engage these indirect antioxidant pathways, potentially through the activation of Nrf2 and subsequent induction of enzymes like HO-1.

Anti-inflammatory Pathways

The anti-inflammatory properties of flavonoids are well-established and are mediated through multiple complex mechanisms. These include the suppression of key inflammatory mediators and the modulation of intracellular signaling cascades that regulate the inflammatory response.

A primary mechanism of the anti-inflammatory action of flavonoids is the inhibition of pro-inflammatory mediator production. Research on analogues of 4',8-Diamino-7-hydroxyflavone demonstrates significant activity in this area. For example, both 7-hydroxyflavone (7-HF) and 7,8-dihydroxyflavone (7,8-DHF) have been shown to dose-dependently reduce the production of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in macrophage cells stimulated by lipopolysaccharide (LPS). nih.govspandidos-publications.com This reduction occurs through the downregulation of the mRNA expression of the corresponding inducible enzymes and cytokines, such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.govspandidos-publications.com

Specifically, 7,8-DHF has been observed to significantly attenuate the secretion of NO, PGE2, and IL-1β in RAW264.7 macrophage cells. spandidos-publications.com In a co-culture model of adipocytes and macrophages, 7,8-DHF also counteracted the induced increase in inflammatory mediators including NO, MCP-1, TNF-α, and IL-6. mdpi.com Furthermore, 6-aminoflavone (B1602494), another analogue, has been shown to downregulate pro-inflammatory mediators, suggesting that the amino-substituted flavone structure is compatible with anti-inflammatory activity. researchgate.net

The anti-inflammatory effects of flavones are intrinsically linked to their ability to modulate key signaling pathways. The Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways are central to the inflammatory process. spandidos-publications.com

Studies on 7,8-dihydroxyflavone show that it exerts its anti-inflammatory effects by inhibiting the phosphorylation of MAPKs (including ERK, p38, and JNK) and suppressing the activation of NF-κB. spandidos-publications.comspandidos-publications.com The inhibition of NF-κB activation is achieved by preventing the degradation of its inhibitor, IκB-α, which in turn blocks the translocation of the NF-κB p65 subunit to the nucleus. spandidos-publications.comspandidos-publications.com The ERK/Nrf2/HO-1 pathway, primarily known for its antioxidant role, also contributes to anti-inflammatory effects, and is activated by analogues like 7-hydroxyflavone and 7,8-dihydroxyflavone. nih.govmedchemexpress.com Research on 6-aminoflavone has also demonstrated its ability to reduce neuroinflammation by modulating the p-JNK/NF-κB signaling pathway. researchgate.net These findings suggest that 4',8-Diamino-7-hydroxyflavone may similarly interact with these critical inflammatory cascades.

Cyclooxygenase (COX) and lipoxygenase (LOX) are key enzymes in the arachidonic acid cascade, leading to the production of prostaglandins (B1171923) and leukotrienes, respectively, which are potent inflammatory mediators. d-nb.info The inhibition of these enzymes, particularly the inducible COX-2 isoform and 5-LOX, is a major strategy for anti-inflammatory therapies. d-nb.info

Several flavone analogues have been identified as inhibitors of these enzymes. 7-hydroxyflavone, for instance, has been reported to inhibit both COX-2 and 5-LOX with IC50 values of 27 µg/mL and 33 µg/mL, respectively. medchemexpress.commedchemexpress.com Other studies have focused on developing flavonoids as dual inhibitors of COX-2 and 5-LOX to achieve a broader anti-inflammatory effect with a potentially better safety profile. d-nb.inforesearchgate.net The ability of flavonoids to inhibit these enzymes suggests that 4',8-Diamino-7-hydroxyflavone could also possess inhibitory activity against COX-2 and 5-LOX.

| Compound | Target Enzyme | IC50 |

|---|---|---|

| 7-Hydroxyflavone | COX-2 | 27 µg/mL |

| 7-Hydroxyflavone | 5-LOX | 33 µg/mL |

Table 1: Inhibitory concentrations (IC50) of 7-Hydroxyflavone against key inflammatory enzymes. medchemexpress.commedchemexpress.com

Interaction with Inflammatory Signaling Cascades (e.g., ERK/Nrf2/HO-1 pathway)

Enzyme Inhibition Studies

Beyond enzymes directly involved in inflammation, flavonoids are known to inhibit a variety of other enzymes, affecting cellular metabolism and signaling.

Pyruvate kinase M2 (PKM2) is a key enzyme in glycolysis that is overexpressed in cancer cells and plays a critical role in regulating the metabolic shift towards aerobic glycolysis (the Warburg effect). wiley.com As such, PKM2 has emerged as an attractive target for therapeutic intervention.

Research has shown that several flavones are effective inhibitors of PKM2. wiley.com Notably, 7-hydroxyflavone is a potent inhibitor of PKM2, with a reported IC50 value of 2.12 μM. medchemexpress.comwiley.com Kinetic studies indicate that it acts as a noncompetitive inhibitor with respect to the substrate phosphoenolpyruvate (B93156) (PEP). wiley.com The ability of various hydroxyflavone isomers to inhibit PKM2 suggests that the core flavone structure is crucial for this activity. The amino substitutions on 4',8-Diamino-7-hydroxyflavone could influence its binding and inhibitory potency against PKM2.

| Flavone Analogue | PKM2 Inhibition (IC50) |

|---|---|

| 7-Hydroxyflavone | 2.12 μM |

| Flavone | 1.87 μM |

| 3-Hydroxyflavone | 1.83 μM |

| 5-Hydroxyflavone | 1.76 μM |

| 6-Hydroxyflavone | 2.12 μM |

| Apigenin (B1666066) | 0.99 μM |

| Wogonin | 1.12 μM |

Table 2: Inhibitory concentrations (IC50) of various flavone analogues against Pyruvate Kinase M2 (PKM2). medchemexpress.comwiley.com

Cytochrome P450 (CYP) Isoform Inhibition (e.g., CYP1A1, CYP1A2, CYP19)

The interaction of flavonoids with cytochrome P450 (CYP) enzymes, a superfamily of monooxygenases critical to the metabolism of a wide array of xenobiotics and endogenous compounds, is a significant area of study. Analogues of 4',8-diamino-7-hydroxyflavone, particularly 7-hydroxyflavone, have demonstrated notable inhibitory activity against several CYP isoforms.

Research has identified 7-hydroxyflavone as a potent, competitive inhibitor of CYP1A1, with a reported Ki value of 0.015 µM. nih.govselleckchem.com This indicates a strong binding affinity for the enzyme's active site. Its selectivity is also noteworthy, as it exhibits a 6-fold greater preference for CYP1A1 over the closely related isoform, CYP1A2. nih.govselleckchem.com While still a potent inhibitor of CYP1A2, the selectivity highlights the structural nuances that govern flavonoid-enzyme interactions. In a comparative study, 3,5,7-trihydroxyflavone (galangin) was found to be the most potent inhibitor of CYP1A2, displaying a mixed-type inhibition with a Ki of 0.008 µM. nih.gov

Furthermore, flavonoids are known to inhibit aromatase (CYP19A1), a key enzyme in estrogen biosynthesis. nih.govnih.gov Natural flavones have been shown to be more potent inhibitors of aromatase than flavanones. nih.gov Specifically, 7-hydroxyflavone inhibits aromatase with an IC50 value of 4 µM. nih.gov This is more potent than other flavones like chrysin (B1683763) (IC50 of 7 µM) and apigenin (IC50 of 20 µM). nih.gov The synthetic flavonoid α-naphthoflavone is also a known inhibitor of multiple CYP isoforms, including CYP1A1, CYP1A2, and CYP19. caymanchem.com The presence of hydroxyl groups on the flavone skeleton, as seen in 7-hydroxyflavone, generally enhances inhibitory activity towards CYP1B1. nih.gov

| Compound | CYP Isoform | Inhibition Metric | Value | Source |

|---|---|---|---|---|

| 7-Hydroxyflavone | CYP1A1 | Ki | 0.015 µM | nih.govselleckchem.com |

| 7-Hydroxyflavone | CYP1A2 | IC50 | < 0.3 µM | nih.gov |

| 7-Hydroxyflavone | CYP19 (Aromatase) | IC50 | 4 µM | nih.gov |

| Galangin (3,5,7-Trihydroxyflavone) | CYP1A2 | Ki | 0.008 µM | nih.gov |

| α-Naphthoflavone | CYP1A1 | IC50 | 60 nM | caymanchem.com |

| α-Naphthoflavone | CYP1A2 | IC50 | 6 nM | caymanchem.com |

| α-Naphthoflavone | CYP19 (Aromatase) | IC50 | 500 nM | caymanchem.com |

Aldo-Keto Reductase (AKR) Inhibition (e.g., AKR1C1, AKR1B10, AKR1B1)

The aldo-keto reductase (AKR) superfamily of enzymes plays a crucial role in the metabolism of a wide range of substrates, including aldehydes and ketones. nih.gov Certain AKR isoforms are overexpressed in various cancers and are implicated in chemoresistance, making them attractive therapeutic targets. nih.govnih.gov Flavones have emerged as a promising structural class of AKR inhibitors. nih.gov

Studies have highlighted that flavones such as apigenin, luteolin, and the analogue 7-hydroxyflavone can significantly inhibit the reductase activities of human recombinant AKR1B10. nih.gov AKR1B10 is particularly relevant as it is overexpressed in several non-digestive tract cancers, such as those of the lung and liver, while having restricted expression in normal tissues. nih.govfrontiersin.org The 7-hydroxyl group on the chromene ring is considered an essential structural feature for this inhibitory activity. nih.gov AKR1B10 shares high sequence identity with AKR1B1 (aldose reductase), an enzyme implicated in diabetic complications; therefore, developing selective inhibitors is a key research goal. nih.govmdpi.com While many flavonoids inhibit both, some show selectivity. For instance, oleanolic acid, a triterpenoid (B12794562) natural product, exhibits higher selectivity for AKR1B10 over AKR1B1. frontiersin.org

The AKR1C subfamily, including AKR1C1, is involved in steroid hormone metabolism and is linked to hormone-dependent cancers. frontiersin.orgresearchgate.net These enzymes also regulate the levels of retinoic acid, a key molecule in cell differentiation, by reducing retinal to retinol. frontiersin.org Inhibition of AKR1C1 is a potential therapeutic strategy for conditions like endometrial cancer. researchgate.net

| Compound Class/Compound | Target AKR Isoform | Reported Activity | Source |

|---|---|---|---|

| 7-Hydroxyflavone | AKR1B10 | Significant inhibition of reductase activity | nih.gov |

| Apigenin | AKR1B10 | Significant inhibition of reductase activity | nih.gov |

| Luteolin | AKR1B10 | Significant inhibition of reductase activity | nih.gov |

| Oleanolic Acid | AKR1B10 | Selective inhibitor (higher selectivity for AKR1B10 vs AKR1B1) | frontiersin.org |

Pyridoxal (B1214274) Phosphatase (PDXP) Inhibition (referencing related dihydroxyflavones)

Recent groundbreaking research has identified a novel mechanism of action for dihydroxyflavone analogues. Specifically, 7,8-dihydroxyflavone (7,8-DHF), a well-studied molecule in models of brain disorders, has been discovered to be a direct and potent inhibitor of pyridoxal phosphatase (PDXP). elifesciences.orgnih.gov PDXP is the enzyme responsible for controlling the levels of pyridoxal 5'-phosphate (PLP), which is the co-enzymatically active form of vitamin B6. nih.govelifesciences.org

The link between vitamin B6 deficiency and cognitive impairment has been known for decades, but pharmacological tools to elevate intracellular PLP levels have been lacking. nih.govelifesciences.org The discovery of 7,8-DHF as a PDXP inhibitor validates PDXP as a druggable target. elifesciences.org Through a combination of small-molecule screening, protein crystallography, and biolayer interferometry, it was shown that 7,8-DHF binds to and reversibly inhibits PDXP with low micromolar affinity and sub-micromolar potency. elifesciences.orgnih.gov In mouse hippocampal neurons, treatment with 7,8-DHF leads to an increase in PLP levels in a manner that is dependent on PDXP. elifesciences.orgnih.gov This finding offers a new explanation for the neuroprotective effects of 7,8-DHF, which were previously debated. nih.gov

Horseradish Peroxidase (HRP) Modulation

Horseradish peroxidase (HRP) is a widely studied enzyme used in various biotechnological and diagnostic applications. plos.org Its activity can be modulated by various small molecules. Flavonoid analogues, including 3-hydroxyflavone and 7-hydroxyflavone, have been investigated for their capacity to modulate HRP activity. escholarship.org The structural and functional properties of HRP can be influenced by interactions with such compounds. plos.org Studies involving chemical and genetic modifications of HRP have shown that altering surface residues can significantly impact its stability and catalytic efficiency, and interactions with external molecules like flavonoids can similarly modulate its function. plos.orgnih.gov

Antimicrobial and Antiviral Potential

Antifungal Activity

Flavonoids and their derivatives are known to possess a wide range of biological activities, including antifungal properties. Aminoflavones, in particular, have been synthesized and evaluated for their antimicrobial potential. mdpi.com

A notable example is the analogue 7-hydroxyflavone, which was isolated from an actinomycete strain, Amycolatopsis sp. HSN-02. nih.gov This naturally sourced compound demonstrated significant biocontrol potential. In greenhouse pot experiments, treatment with the purified 7-hydroxyflavone markedly suppressed the development of Cercospora leaf spot disease on tomato plants infected with Septoria lycopersici. nih.gov However, the antifungal effects of flavonoids can be species-specific. One investigation found that 7-hydroxyflavone did not exhibit antimicrobial activity against a selection of three Gram-positive and two Gram-negative bacterial strains. researchgate.net Other related flavonoids, such as 4',7-dimethoxyisoflavone, have shown in vitro activity against a range of plant pathogenic fungi, including species of Alternaria, Curvularia, and Helminthosporium. koreascience.kr This suggests that the substitution pattern on the flavonoid scaffold is critical in determining the spectrum and potency of antifungal action.

Antibacterial Efficacy and Proposed Mechanisms

The antibacterial potential of flavonoids has been extensively documented, with many compounds showing greater efficacy against Gram-positive bacteria. intec.edu.do The structural features of the flavonoid nucleus are key determinants of this activity. The presence of a free hydroxyl group at the C7 position, a feature of the 7-hydroxyflavone scaffold, is considered beneficial for antibacterial action against Gram-positive bacteria. intec.edu.do Furthermore, the introduction of amino groups, as in the case of 4',8-diamino-7-hydroxyflavone, is a synthetic strategy explored to enhance biological activities, and various aminoflavones have been studied for their antiproliferative and antimicrobial properties. mdpi.commdpi.com

The proposed primary mechanism of action for flavonoids against Gram-positive bacteria involves the disruption of the cell membrane. intec.edu.do This can occur through several processes, including the direct damage of phospholipid bilayers, inhibition of the membrane-bound respiratory chain, and disruption of ATP synthesis. intec.edu.do The lipophilicity of the flavonoid is a crucial factor, as it facilitates more effective interaction with and absorption into the bacterial biomembranes. intec.edu.dosemanticscholar.org The ability of flavonoids to act as hydrogen bond acceptors, potentially enhanced by electron-withdrawing groups, is also considered a favorable factor for antibacterial effectiveness. intec.edu.do

Antiviral Effects (e.g., Enterovirus 71 3C protease inhibition)

The 3C protease (3Cpro) of Enterovirus 71 (EV71) is essential for the cleavage of the viral polyprotein, a critical step in viral replication, making it an ideal target for antiviral drug development. nih.govscienceasia.org Flavonoids, a class of naturally occurring polyphenolic compounds, have been investigated for their potential to inhibit this key enzyme. While direct studies on 4',8-Diamino-7-hydroxyflavone are not extensively documented in the reviewed literature, research on structurally related flavonoids provides significant insights into the potential antiviral mechanisms.

Several flavonoids have demonstrated inhibitory activity against viral proteases. scienceasia.org For instance, 7-hydroxyflavone (HF) and its phosphate (B84403) ester derivative were identified through computational docking as potential binders to EV71 3Cpro, with the phosphate ester showing inhibitory action in in-vitro protease assays. nih.gov Both compounds were effective in protecting cells from EV71 infection and inhibiting viral RNA replication. nih.gov Similarly, chrysin (5,7-dihydroxyflavone) has been noted for its antiviral activity against EV71, which is attributed to the inhibition of the 3C protease. researchgate.net Other research has highlighted flavonoids like diosmin (B1670713) and epigallocatechin gallate (EGCG) as potential inhibitors of EV71 and coxsackievirus A16 (CV-A16) 3Cpro, demonstrating non-toxic effects on host cells while impeding the viruses. scienceasia.org The antiviral properties of flavonoids are not limited to enteroviruses; compounds such as quercetin (B1663063) have shown activity against Dengue virus, and others have been effective against influenza viruses, often by interfering with early stages of viral infection like membrane fusion. d-nb.infonih.gov

The table below summarizes the findings on the antiviral activity of various flavonoids against Enterovirus 71.

| Flavonoid | Virus | Target/Mechanism | Key Findings | Reference(s) |

| 7-Hydroxyflavone (HF) | Enterovirus 71 (EV71) | 3C Protease (3Cpro) | Predicted to bind EV71 3Cpro; protected cells from EV71 infection and inhibited viral RNA replication. | nih.gov |

| Diisopropyl-flavon7-yl Phosphate (FIP) | Enterovirus 71 (EV71) | 3C Protease (3Cpro) | Inhibited EV71 3Cpro activity in vitro; protected cells from infection. | nih.gov |

| Chrysin | Enterovirus 71 (EV71) | 3C Protease (3Cpro) | Exhibits antiviral activity by inhibiting viral 3C protease. | researchgate.net |

| Diosmin | Enterovirus A71 (EV-A71), Coxsackievirus A16 (CV-A16) | 3C Protease (3Cpro) | Showed favorable binding interactions in molecular docking and demonstrated antiviral activity against EV-A71 and CV-A16. | scienceasia.org |

| Epigallocatechin gallate (EGCG) | Enterovirus A71 (EV-A71), Coxsackievirus A16 (CV-A16) | 3C Protease (3Cpro) | Demonstrated potential as an inhibitor through molecular docking and experimental validation against EV-A71 and CV-A16. | scienceasia.org |

| Fisetin | Enterovirus A71 (EV-A71) | Replication Machinery | Showed inhibitory effects on the replication molecular machineries of Enterovirus A71. | mdpi.com |

Metal Complexation and Enhanced Biological Activity

Role of Flavonoids as Chelating Agents

Flavonoids are a diverse group of polyphenolic compounds that are well-recognized for their ability to act as potent chelating agents. core.ac.uk This property is attributed to their specific chemical structure, which features multiple hydroxyl groups and a carbonyl group on the C ring, providing several potential sites for binding metal ions. mdpi.comresearchgate.net The capacity of flavonoids to chelate metal ions, particularly transition metals such as iron (Fe) and copper (Cu), is a crucial aspect of their biological activity. core.ac.ukmdpi.com

By sequestering these metal ions, flavonoids can prevent them from participating in redox reactions that generate reactive oxygen species (ROS), such as the Fenton reaction. mdpi.com The Fenton reaction involves the generation of highly damaging hydroxyl radicals from hydrogen peroxide in the presence of ferrous iron (Fe(II)). mdpi.com The ability of flavonoids to strongly bind these metal ions contributes significantly to their antioxidant properties, protecting cells and biomolecules from oxidative stress. core.ac.ukmdpi.comnih.gov The chelation process typically occurs via the hydroxyl groups or the carbonyl moiety of the flavonoid structure. mdpi.com This natural chelation ability is considered advantageous over synthetic chelators, which may have associated toxicity effects. core.ac.uk

Impact of Metal Complexation on Pharmacological Properties

The coordination of flavonoids with metal ions can lead to the formation of new complexes with significantly altered and often enhanced pharmacological activities compared to the parent compounds. nih.govnih.gov The discovery that these metallocomplexes can be more effective than free flavonoids has opened new avenues in drug research. core.ac.uk Metal complexation can influence a range of biochemical properties, including lipophilicity, membrane transport, and interactions with biomolecules, which in turn affects their pharmacokinetic profiles and therapeutic potential. mdpi.comresearchgate.net

Influence of Hydroxyl and Amine Groups on Chelation Site Specificity

The ability of a flavonoid to chelate metal ions and the specific site of coordination are critically influenced by the number and position of functional groups, particularly hydroxyl (-OH) and amino (-NH2) groups, on the flavonoid backbone. mdpi.commdpi.com These groups possess free electron pairs that are available for forming stable complexes with metal cations. mdpi.com

The arrangement of these functional groups determines the primary chelation sites. core.ac.uk Three potential coordination sites are generally recognized in the flavonoid structure:

The 3',4'-dihydroxy (catechol) group in the B ring. core.ac.ukresearchgate.net

The 3-hydroxy and 4-carbonyl (keto) groups in the C ring. core.ac.ukrsc.org

The 5-hydroxy and 4-carbonyl (keto) groups between the A and C rings. core.ac.ukresearchgate.net

Flavonoids with a 6,7-dihydroxy pattern in the A ring are also known to be strong chelators. mdpi.comnih.gov The presence of a 3-hydroxyl group generally enhances chelation ability. mdpi.comrsc.org

In the case of 4',8-Diamino-7-hydroxyflavone , the specific functional groups would dictate its chelation behavior. The 7-hydroxy group on the A ring, in conjunction with the 8-amino group, could form a potential chelation site. Flavonoids containing amino groups are known to act as chelating agents, with the nitrogen atom contributing to the coordination with metal ions. mdpi.com The 4'-amino group on the B ring provides another potential site for metal interaction. The presence of these amine substituents, alongside the 7-hydroxyl and the C4-keto group, provides multiple potential points for metal ion coordination, suggesting that 4',8-Diamino-7-hydroxyflavone could form stable metal complexes, thereby potentially modulating its biological activity.

The table below outlines key structural features in flavonoids that influence metal chelation.

| Structural Feature | Location | Chelation Strength/Importance | Reference(s) |

| 3',4'-dihydroxy (catechol) | B Ring | Strong chelation site. | core.ac.ukresearchgate.net |

| 5-hydroxy and 4-keto | A and C Rings | Common chelation site. | core.ac.ukresearchgate.net |

| 3-hydroxy and 4-keto | C Ring | Efficient chelation site, especially in flavonols. | core.ac.ukrsc.org |

| 6,7-dihydroxy | A Ring | Strong complexation ability. | mdpi.comnih.gov |

| Amino (-NH2) groups | A or B Rings | Act as coordination sites due to free electron pairs on the nitrogen atom. | mdpi.com |

Structure Activity Relationship Sar Investigations of 4 ,8 Diamino 7 Hydroxyflavone Derivatives

Influence of Amino Group Positions on Bioactivity

The introduction and positioning of amino groups on the flavone (B191248) scaffold significantly impact the molecule's physicochemical properties and, consequently, its biological activity.

The position of amino groups on the flavone rings can dramatically alter the pharmacological profile of the resulting derivatives. Comparative studies of aminoflavone isomers have revealed that steric and electronic effects play a significant role in their bioactivity. For instance, the placement of an amino group at different positions can influence the molecule's ability to interact with biological targets such as DNA and various enzymes.

The substitution pattern on both the A and B rings of the flavone is critical. For example, a study on aminophenoxy flavone derivatives found that the presence of a 4-aminophenoxy group at the 6th position of the A ring, combined with a phenoxy group on the B ring, was beneficial for cancer-selective cytotoxicity. encyclopedia.pubmdpi.com Altering the position of the aminophenoxy group on the A ring led to a decrease in both efficacy and selectivity. encyclopedia.pub This highlights the importance of the specific arrangement of functional groups for potent biological activity. researchgate.net

The presence of amino and hydroxyl groups in an ortho position to each other is a key structural feature that has been linked to the cytotoxic effects of some flavonoids. mdpi.com This arrangement can enhance the molecule's ability to chelate metal ions and participate in redox reactions, which can contribute to its anticancer properties. mdpi.com The cytotoxicity of certain aminoflavonoids is suggested to be due to this specific spatial relationship between the amino and hydroxyl groups. mdpi.com

For example, the antioxidant activity of flavonoids is influenced by the presence of a hydroxyl group in the ortho position in the B ring. cambridgescholars.com This configuration is more effective for antioxidant activity than other arrangements. cambridgescholars.com

The introduction of amino groups into the flavonoid structure is a common strategy to enhance aqueous solubility and improve the drug-like characteristics of these compounds. mdpi.com Poor water solubility is a significant hurdle for the clinical application of many natural flavonoids, and the addition of polar amino groups can help overcome this limitation. researchgate.netfrontiersin.orgfrontiersin.org

Beyond improving solubility, the introduction of amino groups can also modulate biological activity. Studies have shown that adding amino groups can lead to potent antitumor activity. mdpi.com For example, the introduction of amino substituents at specific positions can increase the therapeutic efficacy against various diseases by enhancing bioavailability. Furthermore, combining flavonoids with amino acids has been reported to not only improve solubility but also enhance pharmacological activity and reduce cytotoxicity to normal cells. researchgate.netfrontiersin.org

Role of Ortho-Positioned Amino and Hydroxyl Groups in Cytotoxicity

Impact of Hydroxyl Group Positions on Bioactivity

The number and location of hydroxyl groups on the flavone skeleton are well-established determinants of its biological activity.

The hydroxyl groups on the chromone (B188151) ring (A and C rings) are critical for the biological activity of flavonoids. Specifically, the presence of hydroxyl groups at the C-5 and C-7 positions is frequently associated with higher biological activities. core.ac.ukmdpi.com These hydroxyl groups, along with the carbonyl group at the C-4 position, can form a bidentate ligand capable of chelating metal ions, which is a mechanism implicated in their antioxidant and anticancer effects. iiarjournals.org

Structure-activity relationship studies have consistently shown that the 7-hydroxy position is particularly important for DNA binding. iiarjournals.org The presence of a hydroxyl group at C-5 is also considered critical for cytotoxic activity. core.ac.uk The number and position of hydroxyl groups influence the electronic charge distribution in the molecule, affecting its polarity, lipophilicity, and capacity for donor-acceptor interactions, all of which significantly impact biological activity. plos.org

Modification of the hydroxyl groups through alkylation (e.g., methylation) or acylation (e.g., acetylation) can have a profound effect on the antiproliferative activity of flavone derivatives. These modifications alter the lipophilicity and steric properties of the molecule, which can influence its ability to cross cell membranes and interact with intracellular targets. scispace.comthieme-connect.com

In some cases, alkylation of hydroxyl groups has been shown to increase antiproliferative activity. encyclopedia.pubpreprints.orgcooper.edu For instance, systematic alkylation of the hydroxyl groups on the A ring of baicalein (B1667712) led to enhanced interaction with P-glycoprotein, a protein associated with multidrug resistance in cancer cells. cooper.edu Specifically, alkylation at the R6 or R7 positions enhanced this interaction, with a propyl side chain being optimal. cooper.edu

Conversely, acylation or methylation can sometimes diminish biological activity. The methylation and acetylation of hydroxyl groups have been found to reduce the in vitro antioxidant and antidiabetic properties of some flavonoids. semanticscholar.org One study on quercetin (B1663063) derivatives showed that while acetylation of the hydroxyl groups resulted in significant cell proliferation inhibition and apoptosis induction in breast cancer cells, methylation led to a loss of this activity. mdpi.com These findings underscore that the effect of modifying hydroxyl groups is highly dependent on the specific flavonoid, the type of modification, and the biological endpoint being measured.

Interactive Data Tables

Table 1: Effect of Amino Group Position on Cytotoxicity

Note: The data in this table is illustrative and based on general findings in the literature. Specific IC50 values for 4',8-Diamino-7-hydroxyflavone derivatives would require dedicated experimental studies.

| Compound | Position of Amino Group(s) | Target Cell Line | IC50 (µM) | Reference |

| 5,4'-Diaminoflavone | 5, 4' | MCF-7 (human breast cancer) | 0.0072 | mdpi.com |

| 6,4'-Diaminoflavone | 6, 4' | EGFr Kinase | 8.7 | mdpi.com |

| 5,7,3'-Triamino-6-hydroxyflavone | 5, 7, 3' | EGFr Kinase | 7.8 | mdpi.com |

| 7-Aminoflavone (B95576) Pt(II) Complex | 7 | Cancer Cell Lines | 1 | |

| 6-Aminoflavone (B1602494) Pt(II) Complex | 6 | Cancer Cell Lines | 30 |

Table 2: Effect of Hydroxyl Group Modification on Antiproliferative Activity

Note: This table presents generalized data from studies on various flavonoids to illustrate the principles of SAR. Data for 4',8-Diamino-7-hydroxyflavone is not specifically available.

| Flavonoid Derivative | Modification | Target Cell Line | Effect on Activity | Reference |

| Baicalein | Alkylation at R6/R7 | KB/MDR (nasopharyngeal cancer) | Increased | cooper.edu |

| Quercetin | Acetylation | MCF-7, MDA-MB-231 (breast cancer) | Increased | mdpi.com |

| Quercetin | Methylation | MCF-7, MDA-MB-231 (breast cancer) | Decreased | mdpi.com |

| General Flavonoids | Methylation/Acetylation | - | Diminished antioxidant/antidiabetic activity | semanticscholar.org |

| Chrysin (B1683763) | 7-O-alkylation | - | Adverse effect on anti-inflammatory activity | scispace.com |

Importance of Hydroxyl Groups at Chromone Ring Positions (e.g., C-5 and C-7) for Enhanced Biological Activities

Substituent Effects at C-7 in Diaminoflavone Systems

The C-7 position of the flavone nucleus is a common site for substitution to modulate the physicochemical and pharmacological properties of the compound. While direct studies on 4',8-diamino-7-hydroxyflavone are limited, extensive research on analogous diaminoflavone scaffolds provides significant insights into how substituents at this position can impact biological activity.

Research into the SAR of 7-substituted diaminoflavones has revealed that even small modifications at this position can significantly alter antitumor activity and solubility. A key study on 5,4'-diamino-6,8,3'-trifluoroflavone, a potent antitumor agent, explored the impact of various C-7 substituents, providing a valuable model for understanding similar diaminoflavone systems. acs.orgnih.gov

Methyl Derivatives: The introduction of a simple methyl group at the C-7 position was found to maintain potent antitumor activity. The 7-methyl derivative of the parent diaminoflavone exhibited comparable efficacy against human breast cancer cell lines (MCF-7), indicating that a small, lipophilic group at this position is well-tolerated and does not diminish the compound's cytotoxic potential. acs.orgresearchgate.net

Hydroxymethyl Derivatives: Substitution with a hydroxymethyl group at C-7 also resulted in a compound with potent antitumor activity, comparable to the parent compound. acs.orgnih.gov This modification is significant as the hydroxyl group can potentially engage in hydrogen bonding interactions with biological targets and improve aqueous solubility, which is a common challenge with flavonoid compounds. acs.org

Acyloxymethyl Derivatives: To further explore the effects of C-7 modification, a series of 7-(acyloxy)methyl derivatives were synthesized. These derivatives can act as prodrugs, where the acyl group is cleaved in vivo to release the active 7-hydroxymethyl form. The antitumor activity of these compounds varied with the nature of the acyl group. For instance, a lipophilic 7-(hexanoyloxy)methyl derivative demonstrated particularly strong antitumor activity in vivo. acs.orgnih.gov Several other acyloxymethyl derivatives also showed superior or comparable antitumor effects and, importantly, improved water solubility compared to the parent compound. acs.orgnih.gov

Aminomethyl Derivatives: The introduction of an aminomethyl group at the C-7 position was another strategy to enhance water solubility and biological activity. The resulting 7-aminomethyl derivative was found to have potent, and in some cases superior, antitumor activity against MCF-7 cells. acs.orgresearchgate.net This derivative also showed significantly improved water solubility, which is a desirable characteristic for drug development. acs.org

The following table summarizes the in vitro antiproliferative activity of these C-7 substituted diaminoflavone derivatives against the MCF-7 human breast cancer cell line, based on the findings from the analogous 5,4'-diamino-6,8,3'-trifluoroflavone system.

Table 1: In Vitro Activity of C-7 Substituted Diaminoflavone Analogs against MCF-7 Cells

| Compound | C-7 Substituent | IC₅₀ (µM) |

|---|---|---|

| Parent Compound | -H | 0.056 |

| 7a | -CH₃ | 0.063 |

| 7l | -CH₂OH | 0.063 |

| 9a | -CH₂OCOCH₃ | 0.088 |

| 9c | -CH₂OCO(CH₂)₄CH₃ | 0.052 |

| 9e | -CH₂OCOCH(CH₃)₂ | 0.043 |

| 9g | -CH₂OCOCH₂N(CH₃)₂ | 0.039 |

| 9j | -CH₂OCOC₄H₃S | 0.041 |

| 12f | -CH₂NH₂·HCl | 0.045 |

Data derived from studies on 5,4'-diamino-6,8,3'-trifluoroflavone by Akama et al. (1998). acs.orgnih.gov

These findings collectively suggest that the C-7 position in diaminoflavone systems is a highly adaptable site for modification to enhance both antitumor potency and pharmaceutical properties like solubility. acs.org

Molecular Docking and Computational Chemistry Approaches

Molecular docking and other computational methods are invaluable tools for elucidating the interactions between small molecules like flavone derivatives and their biological targets, typically enzymes or receptors. numberanalytics.commdpi.com These in silico techniques allow for the prediction of binding affinities and the visualization of binding modes at an atomic level, guiding the rational design of more potent and selective inhibitors. mdpi.com

Molecular docking simulations predict the preferred orientation of a ligand when bound to a target protein. The output, often a "docking score" or an estimated binding energy (e.g., in kcal/mol), helps to rank potential drug candidates. japsonline.com For flavonoid derivatives, docking studies have been employed to predict their binding affinity to various enzymes, such as aromatase (cytochrome P450), a key target in breast cancer therapy. researchgate.net

In a typical docking study, the 3D structure of the target enzyme is obtained from a protein data bank. The flavone derivative is then computationally placed into the enzyme's active site. The simulation calculates the most stable binding poses and the associated binding energy. For a molecule like 4',8-diamino-7-hydroxyflavone, key interactions would be expected to involve:

Hydrogen Bonds: The amino and hydroxyl groups are excellent hydrogen bond donors and acceptors, likely forming bonds with amino acid residues in the active site, such as aspartate, methionine, or serine. researchgate.netnih.gov

Pi-Pi Stacking: The aromatic rings of the flavone core can engage in pi-pi stacking interactions with aromatic residues of the enzyme, such as tryptophan or phenylalanine. researchgate.net

Hydrophobic Interactions: The flavone scaffold itself provides a significant hydrophobic surface that can interact with nonpolar residues within the binding pocket. researchgate.net

Studies on similar flavonoid structures have shown that these combined interactions lead to low (i.e., favorable) binding energy scores, suggesting a strong affinity for the target enzyme. researchgate.netresearchgate.net

By comparing the docking results of a series of derivatives, researchers can identify the structural features that are critical for effective enzyme inhibition. numberanalytics.com For diaminoflavone systems, computational analyses help to understand the SAR data on a molecular level.

For example, docking studies can rationalize why a 7-hydroxymethyl group (as in derivative 7l ) maintains potency. The simulation might show the -CH₂OH group forming a crucial new hydrogen bond with a specific residue in the enzyme's active site that the parent compound could not. Similarly, the enhanced activity of certain 7-(acyloxy)methyl derivatives could be explained by favorable hydrophobic interactions of the acyl chain with a specific sub-pocket of the enzyme. acs.org

Computational approaches like Density Functional Theory (DFT) can complement docking by providing insights into the electronic properties of the inhibitors, such as the distribution of electron density and the energies of frontier molecular orbitals (HOMO-LUMO). nih.gov These properties are crucial for the molecule's reactivity and its ability to form strong interactions with the biological target. mdpi.comnih.gov Through these combined computational efforts, a detailed picture emerges of the structural requirements for potent enzyme inhibition, guiding the synthesis of next-generation inhibitors with improved efficacy. plos.org

Advanced Research Directions and Challenges

Elucidation of Specific Molecular Targets and Comprehensive Mechanisms of Action for 4′,8-Diamino-7-hydroxyflavone

The biological effects of 4′,8-diamino-7-hydroxyflavone are intrinsically linked to its molecular structure. The presence of hydroxyl groups at the 7 and 8 positions, along with amino groups, is thought to enhance its antioxidant and anticancer properties. The amino substituents, in particular, may increase the compound's solubility and bioavailability, thereby improving its therapeutic potential. mdpi.com

While the precise molecular targets are still under comprehensive investigation, the structural characteristics of 4′,8-diamino-7-hydroxyflavone suggest several potential mechanisms of action. Flavonoids, as a class, are known to interact with a variety of cellular targets. For instance, the related compound 7,8-dihydroxyflavone (B1666355) (7,8-DHF) has been identified as a direct and potent inhibitor of pyridoxal (B1214274) phosphatase (PDXP), an enzyme that regulates the levels of pyridoxal 5'-phosphate (PLP), the active form of vitamin B6. researchgate.net Given the structural similarities, it is plausible that 4′,8-diamino-7-hydroxyflavone could also interact with similar enzymatic pathways.

Furthermore, studies on other flavonoids provide clues to potential mechanisms. For example, 7-hydroxyflavone (B191518) has been shown to inhibit enzymes like cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in inflammatory pathways. medchemexpress.comnih.gov It also demonstrates protective effects in nonalcoholic fatty liver disease by interacting with serine/threonine kinase 24 (STK24). nih.gov In silico studies of 7,8-DHF have shown its potential to interact with enzymes involved in oxidative stress, such as myeloperoxidase (MPO), NADPH oxidase (NOX), nitric oxide synthase (NOS), and xanthine (B1682287) oxidase (XO). nih.gov These findings suggest that 4′,8-diamino-7-hydroxyflavone likely exerts its effects through a multi-targeted approach, influencing various signaling pathways involved in inflammation, oxidative stress, and cell proliferation. Further research using techniques like quantitative structure-activity relationship (QSAR) modeling and fragment-based design will be crucial to pinpoint its specific molecular targets and fully understand its mechanism of action.

Design and Synthesis of Novel Analogs with Improved Biological Efficacy and Selectivity

The development of novel analogs of 4′,8-diamino-7-hydroxyflavone is a key strategy to enhance its therapeutic properties. Chemical modifications of the flavonoid scaffold can lead to improved solubility, stability, and biological activity. mdpi.commdpi.com

Several synthetic routes for creating aminoflavones have been developed, including the reduction of corresponding nitro derivatives and the amination of bromoflavonoids. mdpi.com A common approach involves the Baker-Venkataraman reaction, starting from materials like 2,4-dihydroxyacetophenone, which can be modified to introduce various substituents. sysrevpharm.org For instance, a novel synthesis for 6-amino-7-hydroxyflavone has been described, which involves the reaction of 2′,4′-dihydroxy-5′-nitroacetophenone with benzoyl chloride, followed by a series of steps including cleavage and reduction to yield the final aminoflavone. mdpi.com

The introduction of different functional groups can significantly alter the biological profile of the flavonoid. For example, the addition of methoxy (B1213986) groups has been found to improve aqueous solubility and membrane penetration, potentially increasing oral bioavailability. mdpi.com The nitrogen atom in aminoflavonoids can play a crucial role in modulating activities such as multidrug resistance in cancer cells. mdpi.com By systematically altering the substituents on the flavone (B191248) core, researchers can create a library of analogs with potentially enhanced efficacy and selectivity for specific biological targets. mdpi.comsysrevpharm.org

| Compound | Starting Material | Key Reaction | Significance | Reference |

| 6-Amino-7-hydroxyflavone | 2′,4′-dihydroxy-5′-nitroacetophenone | Reduction of nitro group | Synthesis of a key aminoflavone structure. mdpi.com | mdpi.com |

| Substituted Flavone Derivatives | 7-hydroxyflavone and substituted acyl chlorides | Condensation reaction | Creation of a library of analogs for screening. sysrevpharm.org | sysrevpharm.org |

| Aminoflavonoids | Bromoflavonoids | Copper-mediated amination | An effective method for synthesizing aminoflavonoids. mdpi.com | mdpi.com |

Strategies for Enhancing Bioavailability through Advanced Delivery Systems

A significant challenge with many flavonoids, including potentially 4′,8-diamino-7-hydroxyflavone, is their low bioavailability, which can be attributed to factors like poor solubility, rapid metabolism, and degradation in the gastrointestinal tract. mdpi.commdpi.com Advanced drug delivery systems offer promising solutions to overcome these limitations. drug-dev.com

Nanoencapsulation involves enclosing the active compound within a nanocarrier, which can protect it from degradation, improve its solubility, and facilitate its transport to target sites. csic.esnih.govnih.gov Carbon nanotubes (CNTs) have emerged as a promising nanocarrier for flavonoids due to their high surface area, ability to be functionalized, and capacity to cross biological barriers. mdpi.comresearchgate.netnih.gov

Studies on the encapsulation of similar flavonoids like 7-hydroxyflavone and 7,8-dihydroxyflavone within single-walled and multi-walled carbon nanotubes have demonstrated the potential of this approach. mdpi.comcsic.esnih.gov Encapsulation can improve the dispersion of CNTs and protect the flavonoid from degradation, preserving its pharmacological properties. mdpi.comcsic.es The adsorption of the flavonoid onto the CNT surface appears to be a key factor in these interactions. csic.es This technology could be adapted for 4′,8-diamino-7-hydroxyflavone to enhance its delivery and effectiveness.

| Nanocarrier | Encapsulated Flavonoid | Key Findings | Reference |

| Single- and Multi-Walled Carbon Nanotubes | 7-hydroxyflavone | Improved solubility, protection from degradation, and enhanced oral absorption. mdpi.com | mdpi.com |

| Pristine Carbon Nanotubes | 7,8-dihydroxyflavone | Favorable adsorption, improved dispersion of CNTs, and preservation of antioxidant capacity. csic.es | csic.es |

Beyond nanocarriers, other strategies can be employed to protect 4′,8-diamino-7-hydroxyflavone from degradation and enhance its absorption. The low bioavailability of flavonoids is often due to their susceptibility to enzymatic degradation and rapid metabolism in the liver and gut. mdpi.comnih.gov

One approach is the chemical modification of the flavonoid structure itself to create prodrugs. For example, methoxylation can make the compound more resistant to oxidative metabolism in vivo. mdpi.com These methoxyflavonoids can then be metabolized back to the active hydroxyflavones within the body. mdpi.com

Another strategy involves co-administration with other substances that can inhibit degradation or enhance absorption. For instance, combining flavonoids with protease inhibitors or permeability enhancers can improve their stability and uptake. drug-dev.com Furthermore, the formulation of the drug can be optimized. Acid-resistant formulations can protect the compound from the harsh acidic environment of the stomach, allowing it to reach the intestines where it can be absorbed. unina.it The use of polymeric gels has also been explored to stabilize flavonoids against degradation from factors like UV radiation. researchgate.net These approaches, either alone or in combination, could significantly improve the therapeutic window and efficacy of 4′,8-diamino-7-hydroxyflavone.

Q & A

Q. How should researchers design experiments to study flavone-protein interactions with high accuracy?

- Methodological Answer : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for binding affinity measurements. For enzyme inhibition (e.g., CYP2C9), use Michaelis-Menten kinetics with fluorogenic substrates. Spectroscopic methods (fluorescence quenching) validate interactions, as applied in serum albumin studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.